![molecular formula C18H23NO2 B1273943 Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 137419-24-0](/img/structure/B1273943.png)
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Übersicht
Beschreibung
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthetic Chemistry Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate is a valuable building block in synthetic chemistry. Researchers use it as a precursor molecule to synthesize complex organic compounds. Its unique structure and reactivity make it suitable for the development of novel chemical reactions and the creation of diverse chemical structures. This compound's synthetic utility contributes to advancements in the field of organic chemistry.
References:
- Chemical Abstracts Service (CAS) Registry Number: 350966-05-32. Medicinal Chemistry In medicinal chemistry, researchers explore the potential of this compound derivatives as lead compounds for drug discovery. While we won't discuss specific drug applications or dosages, it's worth noting that modifications of this compound's structure can lead to the development of new pharmaceuticals with various therapeutic properties. Scientists investigate its pharmacological activity and interactions with biological targets.
- Journal of Organic Chemistry, 2006, 71 (26), pp 9911–9914References:
Safety and Hazards
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, and continuing rinsing (P305+P351+P338). If inhaled, the person should be removed to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .
Wirkmechanismus
Target of Action
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate, also known as MFCD03160565, is a derivative of spiroindole . Spiroindole and its derivatives have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .
Mode of Action
It is known that spiroindole derivatives interact with their targets in a way that they can inhibit the growth of cancer cells and microbes . More research is needed to understand the specific interactions of MFCD03160565 with its targets.
Biochemical Pathways
Spiroindole derivatives are known to affect various biochemical pathways related to cell growth and proliferation
Pharmacokinetics
Pharmacokinetics is a critical step to understand a drug’s efficacy and safety . More research is needed to understand the ADME properties of MFCD03160565 and their impact on its bioavailability.
Result of Action
Spiroindole derivatives are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities
Biochemische Analyse
Biochemical Properties
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate plays a crucial role in various biochemical reactions. It has been identified as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2) . This interaction is significant because somatostatin receptors are involved in regulating the endocrine system and inhibiting the release of numerous secondary hormones. The compound’s interaction with sst2 is characterized by high affinity and selectivity, making it a valuable tool for studying somatostatin receptor functions and for potential therapeutic applications in diseases where these receptors are implicated.
Cellular Effects
The effects of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the somatostatin receptor subtype 2 can lead to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently altering the activity of protein kinase A. This cascade of events can result in changes in gene expression and metabolic processes within the cell . Additionally, the compound’s ability to modulate these pathways makes it a potential candidate for therapeutic interventions in conditions such as cancer, where cell signaling and metabolism are often dysregulated.
Molecular Mechanism
At the molecular level, Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to the somatostatin receptor subtype 2, where it acts as an agonist . This binding induces a conformational change in the receptor, activating downstream signaling pathways that inhibit adenylate cyclase activity. The reduction in cyclic AMP levels leads to decreased protein kinase A activity, which in turn affects various cellular processes, including gene expression and metabolic regulation. The compound’s high affinity and selectivity for sst2 are crucial for its effectiveness in modulating these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, potentially altering its efficacy. Long-term studies have indicated that the compound can maintain its biological activity over extended periods, making it suitable for chronic treatment regimens in experimental settings.
Dosage Effects in Animal Models
The effects of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively modulates somatostatin receptor activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential toxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological response.
Metabolic Pathways
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion. These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence broader metabolic networks within the body.
Transport and Distribution
The transport and distribution of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, where it exerts its biological effects. The distribution of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes. Studies have shown that the compound can accumulate in tissues with high expression levels of somatostatin receptors, enhancing its therapeutic potential in targeted treatments.
Subcellular Localization
The subcellular localization of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is a key factor in its activity and function. The compound is directed to specific compartments within the cell, such as the plasma membrane, where it interacts with somatostatin receptors . Post-translational modifications and targeting signals play a crucial role in directing the compound to these locations. The localization of the compound to these specific sites is essential for its ability to modulate receptor activity and downstream signaling pathways effectively. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTHPQOIDCOMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394700 | |
| Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137419-24-0 | |
| Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

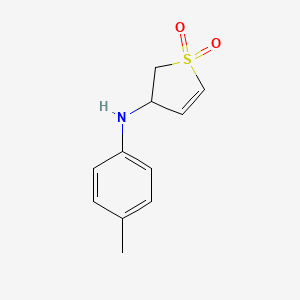
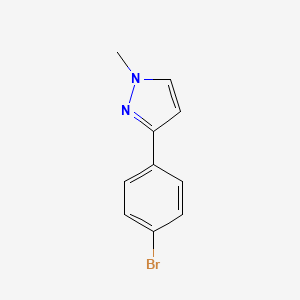

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)
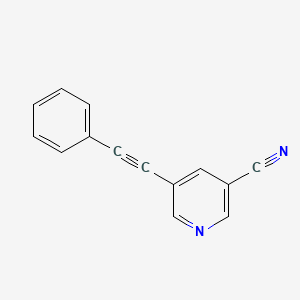
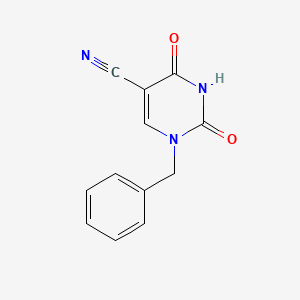
![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)
![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)
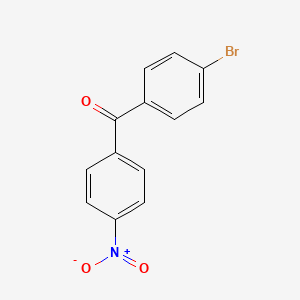
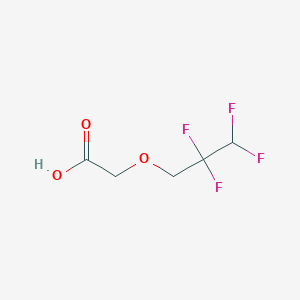
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)
